

In Vitro Kinase Selectivity Profile of Flt3-IN-15: A Technical Guide

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Compound of Interest

Compound Name: Flt3-IN-15

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This technical guide provides a detailed overview of the in vitro kinase selectivity profile of **Flt3-IN-15**, a potent and orally active inhibitor of FMS-like tyrosine kinase 3 (Flt3). This document summarizes the available quantitative data, outlines a representative experimental protocol for kinase activity assessment, and visualizes the Flt3 signaling pathway.

Data Presentation: Quantitative Kinase Inhibition

The following tables summarize the known in vitro inhibitory activities of **Flt3-IN-15** against Flt3 kinase and its clinically relevant D835Y mutant, as well as its anti-proliferative effects on various acute myeloid leukemia (AML) cell lines.

Table 1: Biochemical Inhibitory Activity of **Flt3-IN-15**

Target Kinase	IC50 (nM)
Flt3	0.87
Flt3 (D835Y)	0.32

Table 2: Anti-Proliferative Activity of **Flt3-IN-15** in AML Cell Lines

Cell Line	Genotype	GI50 (nM)
MV4-11	Flt3-ITD	1
MOLM14 (wild type)	Flt3-ITD	4.88 ± 0.67
MOLM14-ITD	Flt3-ITD	1.85 ± 0.06
MOLM14-ITD-D835Y	Flt3-ITD, D835Y	1.87 ± 0.36
MOLM14-ITD-F691L	Flt3-ITD, F691L	3.27 ± 0.99

Note: A comprehensive kinase selectivity profile of **Flt3-IN-15** against a broad panel of kinases is not publicly available at the time of this writing.

Experimental Protocols: Biochemical Kinase Assay

A representative method for determining the in vitro kinase activity and inhibitory profile of compounds like **Flt3-IN-15** is the ADP-Glo™ Kinase Assay. This luminescent assay quantifies the amount of ADP produced during a kinase reaction.

Objective: To determine the half-maximal inhibitory concentration (IC50) of **Flt3-IN-15** against Flt3 kinase.

Materials:

- Recombinant Flt3 enzyme
- Flt3 substrate (e.g., a suitable peptide substrate)
- **Flt3-IN-15** (test inhibitor)
- ATP
- Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
- ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

- 384-well white assay plates
- Plate reader with luminescence detection capabilities

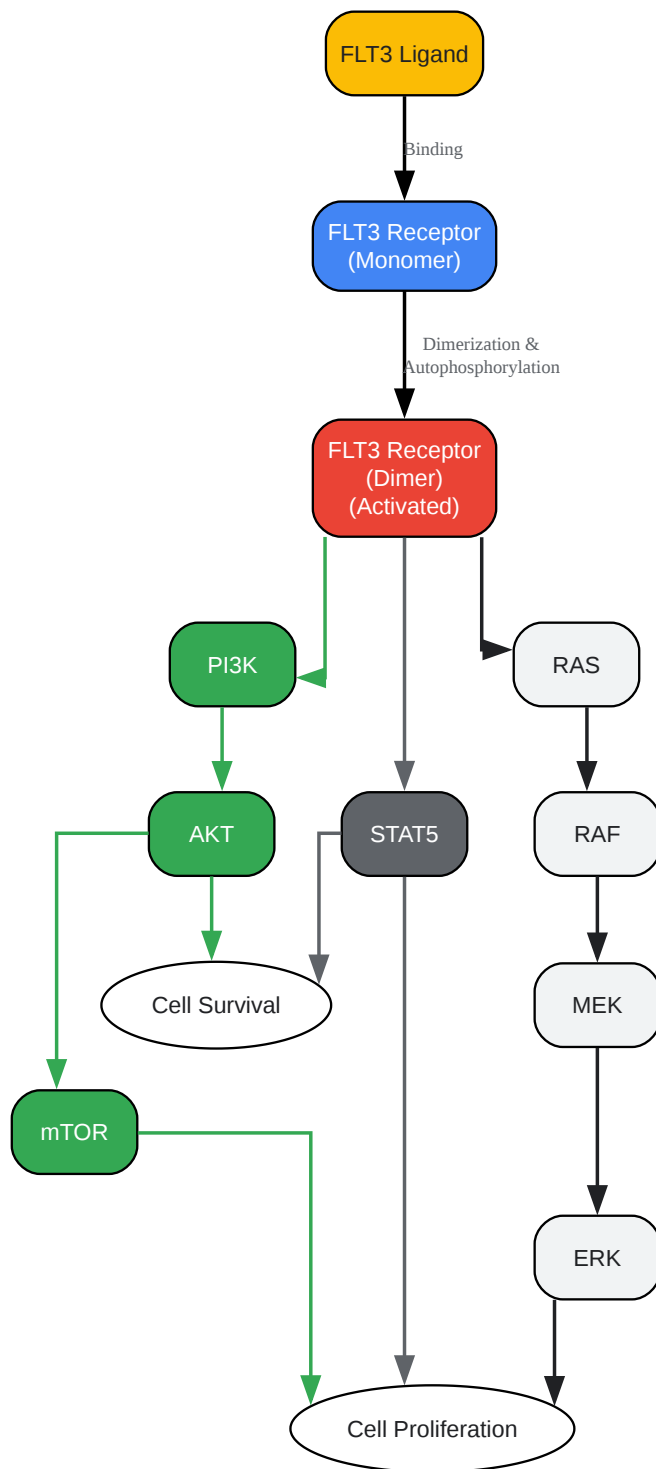
Procedure:

- Compound Preparation: Prepare a serial dilution of **Flt3-IN-15** in the kinase buffer.
- Kinase Reaction Setup:
 - In a 384-well plate, add the kinase buffer.
 - Add the Flt3 substrate to all wells.
 - Add the serially diluted **Flt3-IN-15** to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
 - Initiate the kinase reaction by adding a solution of Flt3 enzyme and ATP to each well.
- Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow the kinase reaction to proceed.
- Reaction Termination and ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
- ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP and contains luciferase and luciferin to produce a luminescent signal proportional to the ADP concentration. Incubate at room temperature for 30-60 minutes.
- Data Acquisition: Measure the luminescence of each well using a plate reader.
- Data Analysis:
 - Subtract the background luminescence (negative control) from all other readings.
 - Normalize the data to the positive control (100% activity).

- Plot the normalized data against the logarithm of the **Flt3-IN-15** concentration.
- Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Mandatory Visualization: Flt3 Signaling Pathway

The following diagram illustrates the Flt3 signaling pathway, which is crucial for the proliferation and survival of hematopoietic progenitor cells.[\[1\]](#)[\[2\]](#)[\[3\]](#) Constitutive activation of this pathway, often due to mutations, is a key driver in certain types of leukemia.[\[3\]](#)[\[4\]](#)[\[5\]](#)



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Caption: Flt3 signaling cascade activation and downstream pathways.

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